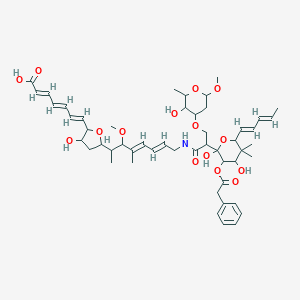

Phenelfamycin A

Description

Propriétés

Numéro CAS |

118498-91-2 |

|---|---|

Formule moléculaire |

C51H71NO15 |

Poids moléculaire |

938.1 g/mol |

Nom IUPAC |

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)47(58)48(66-43(56)28-35-22-15-13-16-23-35)51(60,67-41)36(31-63-40-30-44(61-7)64-34(4)45(40)57)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9+,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+ |

Clé InChI |

STUFASHYXFEKNQ-CEKXONASSA-N |

SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

SMILES isomérique |

C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

SMILES canonique |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC4=CC=CC=C4)O)(C)C |

Synonymes |

phenelfamycin A |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Architecture of a Novel Antibiotic: A Technical Guide to the Structure Elucidation of Phenelfamycin A

Preamble: The Art and Science of Structural Elucidation

In the realm of natural product chemistry, the determination of a molecule's precise three-dimensional structure is a foundational endeavor, transforming a substance of biological interest into a tangible entity for medicinal chemistry and pharmacological study. The process is akin to assembling a complex, three-dimensional puzzle without a reference image, relying instead on the subtle whispers of spectroscopic data and the robust logic of chemical principles. This guide provides an in-depth, technical narrative of the core processes involved in the structure elucidation of Phenelfamycin A, a member of the elfamycin class of antibiotics. Discovered in 1988, the phenelfamycins represent a compelling case study in the application of modern spectroscopic techniques to unravel complex molecular architectures. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the causal reasoning behind the experimental choices that illuminate the path from a raw biological extract to a fully defined chemical structure.

Part 1: The Genesis of an Investigation - Isolation and Initial Characterization

The journey to elucidate the structure of this compound began with its isolation from the fermentation broths of two soil-derived actinomycete strains, Streptomyces violaceoniger AB 999F-80 and AB 1047T-33.[1] The initial discovery was driven by the search for novel agents with activity against anaerobic bacteria.[1]

Protocol 1: Isolation and Purification

A multi-step purification process was employed to isolate the individual phenelfamycin components from the complex fermentation mixture. This protocol is a testament to the necessity of achieving high sample purity, as contaminants can significantly interfere with subsequent spectroscopic analysis.

-

Extraction: The fermentation broth was extracted with ethyl acetate, while the mycelia were extracted with acetone. This initial solvent partitioning separates compounds based on their polarity, providing the first level of purification.

-

Size-Exclusion Chromatography: The crude extract was subjected to chromatography on a Sephadex LH-20 column. This technique separates molecules based on their size, effectively removing larger or smaller contaminating molecules.

-

Adsorption and Partition Chromatography: Further purification was achieved through a series of chromatographic steps, including C18 bonded-phase silica gel adsorption, diol partition chromatography, and liquid-liquid countercurrent chromatography.[1] These methods exploit subtle differences in the polarity and partitioning behavior of the closely related phenelfamycin analogues, allowing for their separation.

Through this rigorous purification cascade, seven closely related compounds were isolated and designated as phenelfamycins A through F, along with unphenelfamycin.[1]

Initial Spectroscopic Fingerprinting

With a purified sample of this compound in hand, the initial characterization involved fundamental spectroscopic techniques to determine its molecular formula and identify key functional groups.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for non-volatile and thermally labile molecules like antibiotics. For the phenelfamycin complex, FAB-MS was instrumental in determining the molecular weights of the individual components. For this compound, the molecular formula was determined to be C₅₁H₇₁NO₁₅ . This information is critical as it defines the elemental composition and the degree of unsaturation, providing the first constraints on the possible molecular structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule provides information about the presence of chromophores, which are typically conjugated systems of double bonds. The phenelfamycins exhibit characteristic UV absorptions indicative of their polyene nature, a common feature of the broader elfamycin class of antibiotics. This early observation immediately suggests the presence of extended π-systems within the molecular framework.

Part 2: Deciphering the Blueprint - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structure elucidation of this compound, as with most complex natural products, lies in the detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. These experiments provide a wealth of information about the chemical environment of individual atoms and their connectivity.

The Foundational Data: 1D NMR (¹H and ¹³C)

The first step in NMR analysis is the acquisition of the 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.

-

¹H NMR: This spectrum reveals the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of all the hydrogen atoms in the molecule. The chemical shift provides clues about the electronic environment of a proton (e.g., protons on carbons attached to oxygen are deshielded and appear at a higher chemical shift). The integration gives a ratio of the number of protons giving rise to each signal, and the multiplicity, governed by J-coupling, indicates the number of neighboring protons.

-

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of a carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl carbons appear at very high chemical shifts).

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Fragments of this compound (Note: As the original detailed NMR data for this compound is not publicly available, this table represents typical chemical shift ranges for the constituent moieties based on known values for elfamycin-type antibiotics.)

| Functional Group/Fragment | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Polyene Chain | 5.5 - 7.5 | 120 - 145 |

| Aliphatic Chain (CH, CH₂, CH₃) | 0.8 - 2.5 | 10 - 50 |

| Carbons bonded to Oxygen (CH-O) | 3.5 - 5.0 | 60 - 85 |

| Sugar Moieties (Anomeric Protons) | 4.5 - 5.5 | 90 - 105 |

| Ester/Amide Carbonyls | - | 165 - 175 |

| Phenyl Group (from Phenylacetate) | 7.2 - 7.4 | 125 - 135 |

Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how these parts are connected. The primary experiments used in the elucidation of this compound were Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

-

Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum between two proton signals indicates that these protons are neighbors in the molecule. This allows for the tracing of contiguous spin systems, essentially walking along the carbon backbone from proton to proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon chemical shifts for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. These "long-range" correlations are crucial for connecting the spin systems identified by COSY, particularly across quaternary carbons (carbons with no attached protons) and heteroatoms like oxygen and nitrogen.

The process of assembling the structure of this compound from its 2D NMR data is a systematic and logical workflow.

Figure 1: Workflow for assembling the planar structure of this compound from NMR data.

By meticulously analyzing the COSY and HMBC data, the various structural components of this compound were pieced together. For example, a COSY spectrum would reveal the proton-proton correlations within a sugar ring, and HMBC correlations would then show the connection from the anomeric proton of that sugar to a specific carbon in the aglycone backbone, thus establishing the glycosidic linkage. Similarly, HMBC correlations from the methylene protons of the phenylacetyl group to the ester carbonyl carbon, and from a proton on the aglycone to the same carbonyl, would confirm the location of this ester moiety.

Figure 2: Illustrative COSY and HMBC correlations for linking a sugar to an aglycone.

Part 3: Defining the Three-Dimensional Shape - Stereochemical Determination

Once the planar structure of this compound was established, the next critical phase was to determine its three-dimensional architecture, specifically the relative and absolute stereochemistry of its numerous chiral centers.

Relative Stereochemistry: NOESY/ROESY and J-Coupling Analysis

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments are paramount for determining the relative stereochemistry. They detect correlations between protons that are close to each other in space, irrespective of their through-bond connectivity. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially proximate (typically within 5 Å). By identifying a network of these through-space interactions, the relative orientation of substituents on rings and along chains can be deduced. For example, a strong NOE between a proton on a sugar ring and a proton on the aglycone can provide conformational information about the glycosidic linkage.

-

J-Coupling Constants: The magnitude of the coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly within the sugar moieties and other cyclic systems, the relative stereochemistry of the substituents can often be determined.

Absolute Stereochemistry: The Final Frontier

Determining the absolute configuration of a chiral molecule is often the most challenging aspect of structure elucidation. While NMR can provide the relative stereochemistry, it cannot distinguish between a molecule and its enantiomer. Several methods can be employed to establish the absolute configuration:

-

X-ray Crystallography: This is the "gold standard" for determining the absolute configuration. If a suitable single crystal of the natural product or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure.

-

Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration can be assigned.

-

Chemical Degradation and Derivatization: This classical approach involves chemically breaking down the molecule into smaller, known chiral fragments. The stereochemistry of these fragments can then be determined by comparison to authentic standards. For example, the sugar moieties of this compound could be hydrolyzed, derivatized, and analyzed by chromatography to determine if they are D- or L-sugars. Another powerful technique is the Mosher's method, where a chiral derivatizing agent is reacted with a hydroxyl or amino group in the molecule, and the resulting diastereomers are analyzed by ¹H NMR to deduce the absolute configuration of the adjacent stereocenter.

Through a combination of these techniques, the full stereochemical structure of this compound was ultimately assigned.

Conclusion: The Fully Elucidated Structure

The culmination of this multi-faceted analytical approach is the complete and unambiguous structure of this compound. The elucidation process, from isolation to the final assignment of stereochemistry, is a powerful demonstration of the synergy between chemical principles and advanced spectroscopic techniques. Each piece of data, from the molecular weight provided by mass spectrometry to the subtle through-space correlations in a NOESY spectrum, serves as a crucial clue. The structure of this compound, once a mystery locked within a soil microbe, is now known, providing a critical starting point for understanding its mechanism of action, exploring its therapeutic potential, and inspiring future efforts in drug discovery.

References

-

Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., Buko, A. M., Chen, R. H., & McAlpine, J. B. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300–15. [Link]

-

Jackson, M., Karwowski, J. P., Theriault, R. J., Maus, M. L., & Kohl, W. L. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293–9. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Parmeggiani, A., & Nissen, P. (2006). Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action. Current Opinion in Chemical Biology, 10(4), 364-371. [Link]

Sources

A Deep Dive into the Biological Activity of Phenelfamycin A: An In-Depth Technical Guide

Executive Summary

Phenelfamycin A belongs to the elfamycin class of antibiotics, a group of natural products known for their potent activity against a specific spectrum of bacteria. These compounds are produced by actinomycetes, most notably Streptomyces species.[1][2] This guide provides a comprehensive technical overview of the biological activity of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its unique mechanism of action, its spectrum of antimicrobial activity, and the robust methodologies required for its characterization. The narrative emphasizes the rationale behind experimental designs and the establishment of self-validating protocols to ensure data integrity and reproducibility.

The Elfamycin Antibiotics: A Primer on this compound

The elfamycins are a family of antibiotics characterized by their inhibition of bacterial protein synthesis.[3] This family includes well-known compounds like kirromycin and efrotomycin. The phenelfamycins are a specific complex within this class, first isolated from the fermentation broths of Streptomyces violaceoniger.[1][4] This complex comprises several related congeners, including Phenelfamycins A, B, C, E, and F.[5][6] this compound is structurally distinct, featuring a monosaccharide moiety, and is an isomer of Phenelfamycin B.[7][8] Its initial discovery was driven by screening for activity against anaerobic bacteria, a critical area of unmet medical need.[1]

Core Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound, like all elfamycins, is the bacterial elongation factor Tu (EF-Tu).[9][10] EF-Tu is a highly conserved and essential GTPase that plays a critical role in the elongation phase of protein synthesis. Its function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[11]

The interaction of this compound with EF-Tu is non-covalent but results in a significant conformational change in the protein. This leads to a "gain-of-function" inhibition with the following consequences:

-

Ribosome Stalling: The antibiotic-bound EF-Tu•GDP complex remains locked onto the ribosome even after GTP hydrolysis.[12] This prevents the release of EF-Tu, which is a necessary step for the ribosome to proceed with translocation.

-

Sequestration of EF-Tu: By trapping EF-Tu on the ribosome, this compound effectively sequesters the available pool of this essential factor, grinding protein synthesis to a halt.[12]

-

High Specificity: Elfamycins exhibit a high degree of selectivity for prokaryotic EF-Tu over its eukaryotic counterpart, elongation factor 1A (EF1A), which accounts for their specific antibacterial activity and generally low toxicity to host cells.[11]

This mechanism is distinct from many other protein synthesis inhibitors, offering a potentially valuable tool against bacteria that have developed resistance to other classes of antibiotics.

Caption: Mechanism of this compound action on bacterial protein synthesis.

Antimicrobial Spectrum and Potency

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria, including both aerobic and anaerobic species.[11] Its efficacy against Gram-negative organisms is generally limited, likely due to the barrier presented by the outer membrane.[11]

In Vitro Activity

While comprehensive MIC (Minimum Inhibitory Concentration) data for this compound is not widely published, available literature and data from closely related analogs provide a strong indication of its potential. This compound has demonstrated activity against Neisseria gonorrhoeae and various Streptococci.[6] All phenelfamycins show potent activity against the anaerobic pathogen Clostridium difficile.[5][6]

| Organism | Compound | MIC (μg/mL) | Reference |

| Clostridium difficile | Phenelfamycins | Active (specific values not detailed) | [5][6] |

| Clostridium difficile | Phenelfamycin E | 4 | [11] |

| Clostridium perfringens | Phenelfamycin E | 16 | [11] |

| Neisseria gonorrhoeae (multidrug-resistant) | Phenelfamycin B | ~1 | [9][10] |

| Streptococcus spp. (beta-hemolytic) | Phenelfamycin E | 0.12–1 | [11] |

| Streptococcus pneumoniae | Phenelfamycin E | 0.25–2 | [11] |

| Gram-negative species (various) | Phenelfamycin E | >128 | [11] |

Note: MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[13] A lower MIC value indicates greater potency.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a preclinical model. In a hamster model of Clostridium difficile enterocolitis, oral administration of this compound was effective in prolonging survival.[5][6] Notably, the antibiotic was detected in the cecal contents but not in the blood, suggesting that it is not significantly absorbed from the gut.[6] This pharmacokinetic profile is highly advantageous for treating gastrointestinal infections like those caused by C. difficile, as it concentrates the drug at the site of infection while minimizing systemic exposure and potential side effects.

Methodologies for Characterizing Biological Activity

To rigorously evaluate the biological activity of a compound like this compound, a tiered approach of standardized assays is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls and quality checks.

Caption: General experimental workflow for antibiotic characterization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is the foundational method for quantifying the potency of an antibiotic against a specific microorganism.[13] It determines the lowest concentration required to prevent growth, providing a critical data point for comparing activity across different bacterial strains and with other antibiotics.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for aerobes, supplemented Brucella Broth for anaerobes). The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight.

-

Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The final inoculum added to the plate will be 50 µL.

-

-

Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms) under appropriate atmospheric conditions (aerobic or anaerobic).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

-

Self-Validation (Controls):

-

Positive Control: A well containing bacterial inoculum and growth medium but no antibiotic (should show robust growth).

-

Negative Control: A well containing only growth medium (should show no growth).

-

Reference Strains: Include a known susceptible strain (e.g., Staphylococcus aureus ATCC 29213) and a known resistant strain to validate the assay conditions.

-

Solvent Control: A well containing inoculum and the highest concentration of the solvent used for the stock solution to ensure it has no antibacterial effect.

-

Protocol: Time-Kill Kinetic Assay

Causality: While the MIC determines the concentration for growth inhibition, it doesn't reveal whether the antibiotic is bactericidal (kills bacteria) or bacteriostatic (stops growth). The time-kill assay provides this crucial information by measuring the rate of bacterial killing over time.[14]

Methodology:

-

Preparation:

-

Prepare flasks containing fresh growth medium and a logarithmic-phase bacterial culture at a starting density of ~5 x 10^5 CFU/mL.

-

-

Exposure:

-

Add this compound to the flasks at various concentrations relative to the predetermined MIC (e.g., 1x, 4x, and 8x MIC).

-

Include a no-antibiotic growth control flask.

-

-

Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline.

-

-

Quantification:

-

Plate the dilutions onto agar plates and incubate until colonies are visible.

-

Count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot log10 CFU/mL versus time.

-

A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity. A reduction of <3-log10 indicates bacteriostatic activity.

-

Protocol: Synergy Testing (Checkerboard Assay)

Causality: Combining antibiotics can sometimes result in a synergistic effect, where the combined activity is greater than the sum of their individual effects.[14] This is a critical strategy for combating drug-resistant bacteria. The checkerboard assay systematically tests for synergy, additivity, or antagonism between two compounds.

Methodology:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional dilution series. Dilute this compound horizontally (e.g., from 4x MIC to 1/8x MIC).

-

Dilute a second antibiotic (e.g., a tetracycline or beta-lactam) vertically over the same concentration range.

-

This creates a matrix where each well has a unique combination of the two drugs.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the test organism at ~5 x 10^5 CFU/mL and incubate as described for the MIC assay.

-

-

Data Analysis:

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additivity (no interaction)

-

FIC Index > 4.0: Antagonism

-

-

Mechanisms of Resistance

Bacterial resistance to antibiotics is an ever-present challenge.[15] For the elfamycin class, the primary anticipated mechanism of resistance involves modifications to the drug target.

-

Target Mutation: Mutations in the gene(s) encoding EF-Tu (tuf genes) can alter the binding site of this compound, reducing its affinity and rendering the antibiotic ineffective.[11]

-

Self-Resistance in Producer Organisms: The producing organism, Streptomyces violaceoniger, must protect itself from the antibiotic it synthesizes. This is often achieved through a dedicated resistance gene located within the biosynthetic gene cluster, which may encode for a modified, resistant version of EF-Tu or an efflux pump to remove the compound from the cell.[9][10]

Biosynthesis

This compound is a natural product synthesized through a complex metabolic pathway. It is assembled by a Type I modular polyketide synthase (PKS) system in Streptomyces violaceoniger.[11] This enzymatic assembly line sequentially adds and modifies small carboxylic acid units to build the characteristic polyketide backbone of the molecule. Subsequent tailoring enzymes, such as glycosyltransferases, attach the sugar moieties that are critical for its biological activity.[11]

Future Directions and Therapeutic Potential

This compound remains a compound of significant interest. Its unique mechanism of action against a validated and essential bacterial target makes it a compelling candidate for further development, particularly for infections caused by problematic Gram-positive pathogens like C. difficile and multidrug-resistant N. gonorrhoeae. The poor systemic absorption but high gastrointestinal concentration observed in preclinical models highlights a clear therapeutic path for enteric infections.[6] Future research should focus on obtaining a more comprehensive dataset of its antimicrobial spectrum, further exploring its potential in combination therapies, and investigating strategies to overcome potential resistance mechanisms. The elfamycin class, though understudied, represents a promising scaffold for the development of next-generation antibiotics.[16]

References

- Phenelfamycin E. (n.d.). In Vitro Diagnostica.

-

Soohoo, A. M., Aguilar, R. A., Cho, H., Privalsky, T. M., Liu, L., Nguyen, K. P., Walsh, C.T., & Khosla, C. (2024). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. Biochemistry, 63(24), 3336-3347. [Link]

-

Fernandes, P. B., Swanson, R. N., Hardy, D. J., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. [Link]

-

Yarlagadda, V., Medina, R., Johnson, T. A., et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infectious Diseases, 6(12), 3163-3173. [Link]

-

Yarlagadda, V., Medina, R., Johnson, T. A., et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity. ACS Infectious Diseases. [Link]

-

Brötz, E., Kulik, A., Vikineswary, S., et al. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. The Journal of Antibiotics, 64(3), 257-262. [Link]

-

Swanson, R. N., Hardy, D. J., Shipkowitz, N. L., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. [Link]

-

Jackson, M., Karwowski, J. P., Theriault, R. J., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-1299. [Link]

-

Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. [Link]

-

Hochlowski, J. E., Buytendorp, M. H., Whittern, D. N., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-1315. [Link]

-

Wang, Y., Bai, L., & Li, Y. (2021). Insights into the roles of exogenous phenylalanine and tyrosine in improving rapamycin production of Streptomyces rapamycinicus with transcriptome analysis. Frontiers in Bioengineering and Biotechnology, 9, 730595. [Link]

-

CARD. (n.d.). phenelfamycin C. The Comprehensive Antibiotic Resistance Database. [Link]

-

CARD. (n.d.). This compound. The Comprehensive Antibiotic Resistance Database. [Link]

-

Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. [Link]

-

CARD. (n.d.). phenelfamycin D. The Comprehensive Antibiotic Resistance Database. [Link]

-

Brötz, E., Kulik, A., Vikineswary, S., et al. (2011). Structures of phenelfamycins G (1) and H (2). ResearchGate. [Link]

-

ResearchGate. (n.d.). Antibiotic and cytotoxic activities of the compounds 1-13. The IC 50... [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Singh, A. K., & Bhunia, A. K. (2014). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]

-

Yarlagadda, V., et al. (2016). Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin. MedChemComm, 7(6), 1138-1145. [Link]

-

van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2017). Signalling pathways that control development and antibiotic production in streptomyces. Scholarly Publications Leiden University. [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

-

De Vleesschauwer, D., et al. (2018). Target of rapamycin signaling orchestrates growth-defense trade-offs in plants. Journal of Experimental Botany, 69(12), 2977-2989. [Link]

-

Nakano, M., et al. (2020). IC 50 values of 16 antibiotics, including various β-lactams. ResearchGate. [Link]

-

Wei, L., et al. (2017). Rapamycin inhibits BAFF-stimulated cell proliferation and survival by suppressing mTOR-mediated PP2A-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells. Oncoimmunology, 6(6), e1322195. [Link]

-

PubChem. (n.d.). Phenelfamycin B. National Center for Biotechnology Information. [Link]

-

Xiong, Y., & Sheen, J. (2014). The Role of Target of Rapamycin Signaling Networks in Plant Growth and Metabolism. Plant Physiology, 164(2), 499-512. [Link]

-

Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

Sources

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 6. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Phenelfamycin B | C51H71NO15 | CID 119057393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.nl [idexx.nl]

- 14. linnaeusbio.com [linnaeusbio.com]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

Phenelfamycin A and Elongation Factor Tu (EF-Tu): A Technical Guide to Translational Stalling

Executive Summary

Phenelfamycin A is a specialized polyketide antibiotic belonging to the elfamycin class, isolated from Streptomyces violaceoniger.[1] It represents a distinct paradigm in antimicrobial pharmacology by targeting Elongation Factor Tu (EF-Tu) , the most abundant bacterial protein responsible for aminoacyl-tRNA (aa-tRNA) delivery.[2][3]

Unlike traditional ribosome-targeting antibiotics (e.g., aminoglycosides, tetracyclines) that impair codon recognition or translocation, this compound functions as a conformational trap .[3] It locks EF-Tu in a constitutively active "GTP-like" state, even after GTP hydrolysis.[3] This prevents the release of EF-Tu from the ribosome, effectively stalling the translational machinery.[4][5][6] Its potent activity against anaerobic Gram-positive pathogens, particularly Clostridioides difficile, positions it as a critical scaffold for developing narrow-spectrum therapeutics that spare the aerobic gut microbiome.[3]

Chemical Identity and Properties

This compound is a complex acyclic polyketide characterized by a specific glycosylation pattern that modulates its solubility and binding kinetics.

| Feature | Specification |

| Class | Elfamycin (Type 1: Kirromycin-like) |

| Source Organism | Streptomyces violaceoniger (Strains AB999F-80, AB1047T-33) |

| Chemical Structure | Linear polyketide backbone with a monosaccharide moiety |

| Molecular Weight | ~1100–1200 Da (varies by specific congener analysis) |

| Solubility | Soluble in DMSO, Methanol; Poor aqueous solubility |

| Key Structural Motif | 4-hydroxy-2-pyridone ring (common to elfamycins) |

Mechanism of Action: The Conformational Trap

The efficacy of this compound relies on disrupting the exquisite allosteric control of the EF-Tu GTPase cycle.

The Standard EF-Tu Cycle[3]

-

Activation : EF-Tu binds GTP.

-

Loading : EF-Tu·GTP binds aa-tRNA to form the Ternary Complex .[4][7]

-

Delivery : The Ternary Complex binds to the ribosomal A-site.[7]

-

Hydrolysis : Codon-anticodon matching triggers GTP hydrolysis (GTP

GDP).[3] -

Release : A massive conformational change (Domain 1 rotation) releases EF-Tu·GDP from the ribosome, allowing peptide bond formation.

The Phenelfamycin Blockade

This compound binds to the interface of Domain 1 (G-domain) and Domain 3 of EF-Tu.[3]

-

The Trap : It stabilizes the interface between these domains, freezing the protein in the "GTP-bound" conformation.

-

The Consequence : After GTP hydrolysis occurs on the ribosome, EF-Tu cannot undergo the relaxation required to release the aa-tRNA.[6]

-

The Result : EF-Tu remains stuck to the ribosome.[4][5] This sterically hinders the accommodation of the aa-tRNA into the Peptidyl Transferase Center (PTC), halting translation immediately.

Mechanism Visualization

Caption: The EF-Tu GTPase cycle showing the specific stalling point induced by this compound (red path), preventing the release of EF-Tu from the ribosome.[3][5]

Experimental Characterization Protocols

To validate this compound activity or screen for analogs, the following self-validating protocols are recommended.

EF-Tu Purification (Target Preparation)

-

Objective : Isolate high-purity EF-Tu for in vitro assays.

-

System : E. coli BL21(DE3) expressing His6-tagged tufA.[3]

-

Lysis : Resuspend pellet in Buffer A (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl

, 5% glycerol, 10 mM imidazole). Add lysozyme (1 mg/mL) and PMSF. Sonicate. -

Clarification : Centrifuge at 30,000 x g for 30 min.

-

Affinity Chromatography : Load onto Ni-NTA column.[3] Wash with Buffer A + 20 mM imidazole. Elute with Buffer A + 250 mM imidazole.

-

Polishing : Size-exclusion chromatography (Superdex 75) into Storage Buffer (50 mM Tris-HCl pH 7.5, 50 mM NH

Cl, 10 mM MgCl -

Validation : SDS-PAGE should show a single band at ~43 kDa.[3]

Mant-GTP Fluorescence Binding Assay[3]

-

Objective : Measure the affinity of this compound for EF-Tu.

-

Principle : Phenelfamycin binding alters the environment of the nucleotide binding pocket. Using a fluorescent nucleotide analog (mant-GDP) allows real-time monitoring.[3]

-

Protocol :

-

Mix : 1

M EF-Tu and 1 -

Equilibrate : Incubate at 25°C for 10 min until fluorescence stabilizes (Ex: 355 nm, Em: 448 nm).

-

Titrate : Add this compound (0.1

M to 100 -

Read : Monitor fluorescence increase. Phenelfamycin binding typically enhances the fluorescence of mant-nucleotides bound to EF-Tu.[3]

-

Analysis : Fit data to a one-site binding model to determine

.

-

Coupled Transcription-Translation Inhibition[3]

-

Objective : Confirm the compound inhibits protein synthesis in a functional context.

-

Reagents : E. coli S30 extract, plasmid encoding Luciferase or GFP.

-

Setup : Prepare master mix containing amino acids, ATP, GTP, energy regeneration system (PEP/pyruvate kinase), and plasmid.[3]

-

Inhibitor : Add this compound (serial dilutions) to the reaction wells.

-

Initiation : Add S30 extract to start the reaction.

-

Incubation : 37°C for 60 minutes.

-

Readout : Measure luminescence (Luciferase) or fluorescence (GFP).[3]

-

Control : Use Kirromycin (positive control) and DMSO (negative control).[3]

Therapeutic Potential and Challenges[10]

Spectrum of Activity

This compound exhibits a narrow but potent spectrum, primarily targeting Gram-positive anaerobes.

-

Primary Target : Clostridioides difficile (MIC range: 0.25 - 4

g/mL).[3] -

Secondary Targets : Streptococcus spp., Neisseria gonorrhoeae.

-

Gram-Negatives : Generally resistant due to the outer membrane permeability barrier (efflux pumps and porin exclusion), not target incompatibility.[3]

Advantages

-

Low Cross-Resistance : The binding site (Domain 1/3 interface) is distinct from the decoding center targeted by aminoglycosides or the PTC targeted by macrolides.

-

Microbiome Sparing : Lack of broad Gram-negative activity preserves the aerobic gut flora (e.g., Bacteroides, E. coli), reducing the risk of dysbiosis-induced secondary infections.

Development Hurdles

-

Solubility : Like many polyketides, Phenelfamycins suffer from poor aqueous solubility, complicating IV formulation.

-

Pharmacokinetics : Oral bioavailability is often limited, though this is advantageous for treating GI tract infections like C. difficile.

Experimental Workflow Diagram

Caption: Integrated workflow for the isolation and validation of this compound, bridging chemical purification with biological characterization.

References

-

Wolf, H., & Zahner, H. (1972).[3][5] Kirromycin, an inhibitor of protein biosynthesis acting on elongation factor Tu.[4][5][8][9][10] Archives of Microbiology. Link

-

Hochlowski, J. E., et al. (1988).[3][11] Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.[11] Isolation and structure determination. The Journal of Antibiotics. Link

-

Parmeggiani, A., et al. (2006).[3][5] Mechanism of Action of Kirromycin-Like Antibiotics. Biochemistry. Link[3]

-

Brotz, E., et al. (2011).[3][5][12] Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus.[3][6][12] The Journal of Antibiotics. Link[3]

-

Vogeley, L., et al. (2001).[3][5] Structural basis of the action of the antibiotic kirromycin on elongation factor Tu.[4][5] The EMBO Journal.[13] Link

Sources

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dunham.emorychem.science [dunham.emorychem.science]

- 3. Phenelfamycin E - Wikipedia [en.wikipedia.org]

- 4. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 11. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 13. The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules. | The EMBO Journal | Springer Nature Link [link.springer.com]

Methodological & Application

High-Fidelity MIC Determination of Phenelfamycin A: Targeting EF-Tu in Anaerobic and Aerobic Systems

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

Phenelfamycin A is a specialized macrocyclic polyketide antibiotic belonging to the elfamycin family. Unlike broad-spectrum agents that disrupt cell walls or DNA, this compound targets bacterial protein synthesis with high specificity by inhibiting Elongation Factor Tu (EF-Tu) .

Mechanism of Action (MoA)

EF-Tu is a GTPase essential for delivering aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1][2][3][4] this compound binds to the interface of domains 1 and 3 of EF-Tu.

-

The Trap: It locks EF-Tu in a conformation that prevents its dissociation from the ribosome after GTP hydrolysis.

-

The Result: The ribosome stalls, preventing the formation of the next peptide bond. This results in a bacteriostatic effect.

Therapeutic Niche

This compound exhibits a narrow-spectrum profile , showing potent activity against Gram-positive organisms, particularly Streptococci, Enterococci, and notably, the anaerobic pathogen Clostridioides difficile. Its lack of activity against Gram-negative bacteria (due to outer membrane impermeability) makes it a candidate for "gut-sparing" therapies that treat CDI without decimating the commensal Gram-negative microbiome.

Critical Pre-Analytical Considerations

Before initiating the workflow, the following physicochemical properties of this compound must be addressed to ensure data integrity.

A. Solubility & Stock Preparation

This compound is hydrophobic and practically insoluble in water.

-

Solvent: Reconstitute lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility may be insufficient for high-concentration stocks (>1 mg/mL).

-

Stability: The compound is susceptible to hydrolysis in acidic environments. Ensure stock solutions are neutral and stored at -20°C or -80°C.

-

Plastic Binding: Due to its lipophilic nature, this compound can bind to polystyrene. Use Polypropylene (PP) consumables for all dilution steps prior to the final assay plate.

B. Inoculum Effects

Protein synthesis inhibitors like elfamycins can exhibit "trailing" endpoints where bacterial growth is inhibited but not fully suppressed. Standardizing the inoculum density (5 x 10⁵ CFU/mL) is critical to minimize this artifact.

Experimental Workflow Visualization

The following diagram outlines the high-throughput broth microdilution workflow, emphasizing the divergence between aerobic and anaerobic processing.

Figure 1: Integrated workflow for this compound MIC testing, highlighting the split between aerobic and anaerobic pathways.

Protocol 1: Anaerobic Broth Microdilution (C. difficile)

This protocol is adapted from CLSI M11 standards.[5][6][7] C. difficile is the primary target for this compound; strict anaerobiosis is non-negotiable.

Materials

-

Medium: Brucella Broth supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and optionally Lysed Horse Blood (LHB) if organism growth is poor.

-

Atmosphere: Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂).

-

QC Strain: Bacteroides fragilis ATCC 25285 or C. difficile ATCC 700057.

Step-by-Step Procedure

-

Chamber Conditioning: Place all media and plasticware in the anaerobic chamber 24 hours prior to use to reduce dissolved oxygen.

-

Drug Dilution: Prepare a 2x concentration series of this compound in the pre-reduced Brucella Broth.

-

Note: Ensure final DMSO concentration is ≤1% to prevent solvent toxicity from mimicking antibiotic activity.

-

-

Inoculum Prep: Suspend colonies from a 24-48h anaerobic agar plate into pre-reduced broth to achieve turbidity equivalent to a 0.5 McFarland standard.

-

Plate Setup:

-

Add 50 µL of 2x Drug Solution to wells.

-

Add 50 µL of Inoculum to wells.

-

Final Volume: 100 µL.

-

-

Incubation: Incubate anaerobically at 35-37°C for 48 hours .

-

Why 48h? Anaerobes grow slower; reading at 24h may yield false susceptibility results.

-

Protocol 2: Aerobic Broth Microdilution (Streptococcus spp.)

Adapted from CLSI M07 standards.

Materials

-

Medium: Cation-Adjusted Mueller Hinton Broth (CAMHB) supplemented with 2-5% Lysed Horse Blood (LHB) for fastidious Streptococci.

-

QC Strain: Streptococcus pneumoniae ATCC 49619.

Step-by-Step Procedure

-

Drug Dilution: Prepare serial dilutions in CAMHB + LHB.

-

Inoculum: Prepare a direct colony suspension in saline (0.5 McFarland). Dilute this suspension 1:100 in CAMHB to reach the assay density.

-

Incubation: 35°C in ambient air (or 5% CO₂ if testing S. pneumoniae) for 20-24 hours .

-

Readout: Determine the lowest concentration with no visible growth.

Data Analysis & Interpretation

Visualizing the Target Pathway

Understanding the molecular target aids in interpreting "trailing" growth.

Figure 2: Mechanism of Action: this compound prevents EF-Tu release post-hydrolysis, stalling the ribosome.[2][8]

Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Precipitation | Cloudy wells at high concentrations (unrelated to growth). | Drug insolubility in aqueous broth. | Ensure <1% DMSO final. Check stock clarity. Use a "Drug Control" well (Broth + Drug, no bacteria). |

| Skipped Wells | Growth in high conc, no growth in low conc. | Pipetting error or contamination. | Discard plate. Re-train on serial dilution technique. |

| Trailing | Hazy growth persisting 2-3 wells beyond clear inhibition. | Bacteriostatic nature of EF-Tu inhibitors. | Read MIC as the first well with ≥80% reduction in growth compared to control (not 100% clearance). |

| Growth in Anaerobe Neg Control | Turbidity in sterility control. | Oxygen contamination or non-sterile media. | Check anaerobic chamber indicators. Filter sterilize media. |

References

-

Mechanism of Action

-

Parmeggiani, A., & Swart, G. W. (1985). Mechanism of Action of Kirromycin-Like Antibiotics. Annual Review of Microbiology, 39, 557-577.

- Note: Defines the foundational mechanism of elfamycins (kirromycin-type) on EF-Tu.

-

-

Phenelfamycin Discovery & Spectrum

-

Hensens, O. D., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(12), 1780–1789.

-

Goldstein, B. P., et al. (1999). Activity of GE2270A, a novel inhibitor of bacterial protein synthesis, against anaerobes. Antimicrobial Agents and Chemotherapy, 43(1), 166-168.

-

-

Standardized Protocols (CLSI)

-

Clinical and Laboratory Standards Institute (CLSI).[5][6][7][9][10] (2018).[7] M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition.[9]

-

Clinical and Laboratory Standards Institute (CLSI).[5][6][7][9][10] (2018).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

-

-

Targeting C.

-

Snydman, D. R., et al. (2011). In vitro activity of fidaxomicin (OPT-80) against Clostridium difficile clinical isolates and selected intestinal flora. Antimicrobial Agents and Chemotherapy, 55(11), 5185-5189.

- Context: Provides comparative methodology for testing narrow-spectrum antibiotics against C. difficile.

-

Sources

- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dunham.emorychem.science [dunham.emorychem.science]

- 4. grokipedia.com [grokipedia.com]

- 5. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 8. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Phenelfamycin A as a Research Tool in Microbiology

Introduction: Unveiling Phenelfamycin A

This compound is a member of the elfamycin family of antibiotics, a class of natural products known for their potent and specific activity against bacteria.[1][2] First isolated from the fermentation broth of Streptomyces violaceoniger, this compound and its congeners (B, C, E, F, G, and H) represent a complex of structurally related polyketides.[3][4][5] These molecules have garnered interest not as clinical therapeutics, due to poor pharmacokinetic profiles, but as highly specific molecular probes for fundamental research in bacterial physiology and drug discovery.[6] Their utility lies in a precise and well-characterized mechanism of action, making them invaluable tools for dissecting the intricacies of bacterial protein synthesis.

This guide provides an in-depth exploration of this compound's mechanism, its applications as a research tool, and detailed protocols for its use in the modern microbiology laboratory.

| Table 1: Physicochemical Properties of this compound | |

| Molecular Formula | C₅₁H₇₁NO₁₅[7] |

| Molecular Weight | 938.1 g/mol [7] |

| Type | Elfamycin-type Antibiotic, Glycoside[7][8] |

| Source Organism | Streptomyces violaceoniger[3][4] |

| Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol[8] |

| Storage | Store stock solutions at -20°C to maintain stability[8][9] |

Mechanism of Action: A Specific Brake on Protein Synthesis

The scientific value of this compound is rooted in its highly specific mode of action. Unlike many antibiotics that have broad or multiple targets, the elfamycin family selectively inhibits bacterial protein synthesis by targeting a single, crucial protein: Elongation Factor Tu (EF-Tu) .[6][8]

The Process of Inhibition:

-

EF-Tu's Role: In a healthy bacterium, EF-Tu, a GTPase, is essential for the elongation phase of protein synthesis. Its primary function is to bind and deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the 70S ribosome.

-

This compound Binding: this compound binds directly to the EF-Tu protein.[8] This binding event induces a conformational change in EF-Tu, impairing its ability to interact correctly with the ribosome.

-

Disruption of Translation: The this compound-bound EF-Tu can no longer efficiently deliver the aa-tRNA to the ribosomal A-site. This effectively stalls the translation process, halting the synthesis of new proteins.[8]

-

Bacteriostatic Effect: By preventing protein synthesis, this compound stops bacterial growth. At typical research concentrations, this effect is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills the cell directly).[8][10]

This targeted inhibition makes this compound an exquisite tool for studying EF-Tu function and the dynamics of ribosomal translation without the confounding effects of other cellular processes being directly inhibited.

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration.

Procedure:

-

Prepare Inoculum: From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve the final inoculum density.

-

Prepare Plate: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound working solution (prepared from the stock in Protocol 1 to be 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For anaerobes like C. difficile, use appropriate anaerobic media and incubation conditions.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

Protocol 3: Probing Resistance Mechanisms

Causality: This workflow uses this compound as a selective pressure to isolate resistant mutants. By sequencing the known target gene (tuf), a direct causal link between genetic changes and the resistance phenotype can be established.

Caption: Experimental pipeline to select and characterize this compound resistance.

Procedure:

-

Selection of Mutants: Prepare agar plates containing this compound at a concentration 4-8 times the predetermined MIC for the susceptible parent strain. Spread a high-density lawn of the parent strain (~10⁸ CFU) onto the plates.

-

Isolation: Incubate the plates until colonies appear. These are spontaneous resistant mutants. Pick individual colonies and purify them by re-streaking on fresh selective plates.

-

Phenotypic Confirmation: Confirm the resistance phenotype by performing MIC testing (Protocol 2) on the isolated mutants. A significant increase in the MIC (e.g., >4-fold) compared to the parent strain confirms resistance.

-

Genotypic Analysis: a. Extract genomic DNA from the parent strain and the confirmed resistant mutant(s). b. Design PCR primers that flank the tuf gene (encoding EF-Tu). c. Amplify the tuf gene from all strains. d. Send the purified PCR products for Sanger sequencing. e. Align the DNA or translated protein sequences from the mutant and parent strains to identify mutations that correlate with the resistance phenotype.

Conclusion

This compound, while not a clinical antibiotic, is a powerful and precise tool for the microbiology research community. Its specific inhibition of EF-Tu provides a unique window into the fundamental process of bacterial protein synthesis. By leveraging the protocols and applications outlined in this guide, researchers can effectively employ this compound to investigate bacterial physiology, discover new drug targets, and unravel the molecular basis of antibiotic resistance.

References

- Vertex AI Search. (2026). Phenelfamycin E.

- J-Stage. (1990). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS.

-

PubMed. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. [Link]

-

Wikipedia. (2022). Phenelfamycin E. [Link]

- ResearchGate. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619.

-

PubMed. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. [Link]

-

PubChem. This compound | C51H71NO15 | CID 139588967. [Link]

- J-Stage. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS.

- BOC Sciences. Antibiotics Inhibit Cell Wall Synthesis.

- Cayman Chemical. Inhibition of Cell Wall Biosynthesis by Antibiotics.

-

ReAct. How do antibiotics work?. [Link]

-

PubMed. Inhibition of peptidoglycan synthesis by the antibiotic diumycin A. [Link]

-

PubMed. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. [Link]

- Creative Biolabs. Cell Wall Biosynthesis Inhibitor.

- Hilaris Publisher. Agents that Attack the Bacterial Cell Wall as Weapons against Gram-positive Infections.

-

PMC. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. [Link]

- Biology LibreTexts. (2022). 12.2A: Inhibiting Cell Wall Synthesis.

-

Barrick Lab, The University of Texas at Austin. ProtocolsAntibioticStockSolutions. [Link]

-

PubMed. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032. [Link]

- Biomol Blog. (2021). How Do Antibiotics Affect Cell Wall Synthesis?.

-

PMC. Chemical probes of quorum sensing: from compound development to biological discovery. [Link]

- PMC. Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity.

- PMC.

- PMC. (2022). Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein.

-

National Centre for Biotechnology Education. Making and testing an antibiotic. [Link]

- ResearchGate. (2010). Current Protocols in Microbiology.

- WOAH (World Organisation for Animal Health). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

-

ASM.org. (2015). Browse By Protocol. [Link]

- MDPI. (2021). Padlock Probe-Based Generation of DNAzymes for the Colorimetric Detection of Antibiotic Resistance Genes.

Sources

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 3. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 10. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

Application Note: Phenelfamycin A – Mechanistic Characterization and Antimicrobial Profiling

Introduction & Scope

Phenelfamycin A is a potent antibiotic belonging to the elfamycin family, a class of specific inhibitors of bacterial protein synthesis. Originally isolated from Streptomyces violaceoniger, it shares a mode of action with kirromycin but exhibits distinct pharmacokinetic properties and methylation patterns.

Unlike broad-spectrum antibiotics that target the ribosome directly (e.g., aminoglycosides), this compound targets Elongation Factor Tu (EF-Tu) .[1] It allows the EF-Tu[1]·GTP·aa-tRNA complex to bind to the ribosome and hydrolyze GTP, but it prevents the subsequent release of EF-Tu[2][3][4]·GDP.[2] This "stalling" mechanism locks the ribosome in a post-hydrolysis state, effectively freezing translation.

This application note provides a validated technical framework for researchers conducting:

-

Susceptibility Profiling: Accurate MIC determination against Gram-positive pathogens.[1]

-

Mechanistic Validation: In vitro translation assays to confirm protein synthesis inhibition.[2][3][5]

-

Target Engagement: Molecular assays to verify EF-Tu binding dynamics.

Compound Handling & Stability

Critical Warning: this compound is a hydrophobic polyketide. Improper solubilization is the primary cause of experimental variance.

Solubilization Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

-

Stock Concentration: Prepare a 10 mM master stock.

-

Calculation: Molecular Weight of this compound ≈ 938.1 g/mol .

-

Example: Dissolve 1 mg in 106.6 µL of DMSO.

-

-

Solubility Check: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at ambient temperature for 2 minutes.

Storage & Stability[1]

-

Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20 µL) in amber glass or high-quality polypropylene tubes to minimize plasticizer leaching.

-

Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Freeze-Thaw: Avoid >2 freeze-thaw cycles. The compound may precipitate upon refreezing, forming micro-crystals that do not re-dissolve easily.

Antimicrobial Susceptibility Profiling (Cellular Assay)[1]

This compound exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus spp., and anaerobic bacteria.[1]

Broth Microdilution Protocol (CLSI Standards)[1]

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

96-well polypropylene plates (round bottom).[1]

-

Test Organism: S. aureus ATCC 29213 (QC strain).

Workflow:

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

-

Compound Dilution:

-

Prepare a 2-fold serial dilution of this compound in DMSO.

-

Dilute these DMSO stocks 1:50 into CAMHB to create 2x working solutions (keeping DMSO < 2.5% to avoid solvent toxicity).

-

-

Plating: Add 50 µL of 2x this compound solution to 50 µL of inoculum in the 96-well plate.

-

Incubation: 35°C ± 2°C for 16-20 hours (aerobic).

Data Interpretation & Expected Values

| Organism | Strain Type | Expected MIC Range (µg/mL) | Notes |

| S. aureus | Methicillin-Sensitive (MSSA) | 0.5 – 4.0 | High potency expected.[1] |

| S. aureus | Methicillin-Resistant (MRSA) | 0.5 – 8.0 | No cross-resistance with beta-lactams.[1] |

| E. coli | Wild Type | > 64.0 | Intrinsically resistant due to outer membrane impermeability. |

| E. coli | tolC mutant (Efflux deficient) | 2.0 – 16.0 | Reveals intracellular potency when efflux is disabled. |

Note on Inoculum Effect: Like many protein synthesis inhibitors, this compound may show an inoculum effect. Adhere strictly to 5 x 10⁵ CFU/mL.

Mechanistic Validation: In Vitro Translation

To distinguish this compound from membrane-disrupting agents, you must confirm it specifically inhibits the ribosomal machinery.[1]

Coupled Transcription/Translation Assay (IVTT)

Principle: Uses an E. coli S30 extract to synthesize a reporter protein (e.g., Luciferase or GFP) from a DNA template. This compound should inhibit signal generation dose-dependently.

Protocol:

-

Reagents: Use a commercial S30 Extract System for Circular DNA.

-

Setup:

-

Control: Reaction mixture + DMSO (Vehicle).

-

Test: Reaction mixture + this compound (10 µM final).

-

Positive Control: Kirromycin (10 µM) or Chloramphenicol.

-

-

Reaction: Incubate at 37°C for 60 minutes.

-

Readout: Measure Luminescence (Luciferase) or Fluorescence (GFP).

Success Criteria:

-

90% inhibition of signal at 10 µM compared to Vehicle Control.

-

IC50 value should be in the nanomolar range (typically 50–500 nM).

Target Engagement: EF-Tu Binding Dynamics

This section visualizes the specific molecular intervention point of this compound using the DOT language.

Mechanism of Action Diagram

Figure 1: The Elongation Factor Tu (EF-Tu) cycle.[1] this compound acts post-hydrolysis, trapping EF-Tu on the ribosome.[1]

Validation Assay: GTPase Retention

Unlike Pulvomycin (which prevents ternary complex formation), this compound allows GTP hydrolysis but prevents release.

-

Method: Use [gamma-32P]GTP in a ribosome-dependent GTPase assay.[1]

-

Observation: In the presence of this compound, you will observe a "burst" of GTP hydrolysis (one round) followed by a complete halt, as the EF-Tu molecules are sequestered on the ribosomes one by one, unable to recycle.

References

-

Jackson, M., et al. (1988).[6] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][6][7] I. Discovery, taxonomy and fermentation."[6] The Journal of Antibiotics. Link

-

Swanson, R. N., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][6][7] III. Activity in vitro and in a hamster colitis model." The Journal of Antibiotics. Link

-

Parmeggiani, A., & Nissen, P. (2006).[8] "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[9] "M100: Performance Standards for Antimicrobial Susceptibility Testing." Link

Sources

- 1. This compound | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dunham.emorychem.science [dunham.emorychem.science]

- 4. grokipedia.com [grokipedia.com]

- 5. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 7. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Phenelfamycin A in C. difficile Drug Discovery

This guide outlines the technical protocols and application notes for utilizing Phenelfamycin A , a specialized elfamycin antibiotic, in the research and development of therapeutics targeting Clostridioides difficile (C. difficile).

Executive Summary

This compound is a potent, narrow-spectrum antibiotic produced by Streptomyces violaceoniger. Unlike standard-of-care agents (Vancomycin, Fidaxomicin), this compound targets Elongation Factor Tu (EF-Tu) , a GTPase essential for protein synthesis. Its distinct mechanism of action (MoA) offers a strategic advantage in overcoming resistance to current C. difficile therapies. This guide provides standardized workflows for solubility handling, anaerobic susceptibility testing, and mechanistic validation.

Compound Profile & Handling

Scientific Integrity Note: Phenelfamycins are lipophilic.[1] Improper solubilization results in precipitation in aqueous media, leading to false-negative MICs.

| Property | Specification |

| CAS Registry | 114451-29-5 (Generic Ref for Phenelfamycins) |

| Molecular Weight | ~1100–1250 Da (Varies by glycosylation) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |

| Storage | -20°C (Powder); -80°C (DMSO Stock) |

| Stability | Sensitive to strong oxidizers; stable in neutral pH. |

Preparation Protocol:

-

Stock Solution: Dissolve neat this compound powder in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes to ensure complete solubilization.

-

Working Solution: Dilute the stock 1:100 in sterile water or broth immediately prior to use to minimize precipitation risks.

-

Critical Check: Ensure final DMSO concentration in assays is <1% (v/v) to prevent solvent toxicity to C. difficile.

-

Mechanism of Action (MoA)

This compound inhibits bacterial protein synthesis by targeting EF-Tu. Unlike tetracyclines (which block tRNA binding) or macrolides (which block the exit tunnel), this compound acts as a "Ribosome Stall" agent .

The Molecular Trap:

-

EF-Tu forms a ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[1][2][3][4]

-

The complex binds to the Ribosome A-site.

-

GTP is hydrolyzed to GDP.[1]

-

Inhibition Point: this compound binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome.[1][3][4] This prevents the release of EF-Tu, physically blocking the ribosome from proceeding to the next step of translation.[1][3][4]

Visualization: EF-Tu Inhibition Pathway

Figure 1: this compound locks EF-Tu on the ribosome after GTP hydrolysis, preventing recycling and halting translation.[1][3]

Experimental Protocols

Protocol A: Anaerobic MIC Determination (CLSI M11 Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. difficile. Standard: CLSI M11-A8 (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria).

Materials:

-

C. difficile strains (e.g., ATCC 700057, R20291).

-

Supplemented Brucella Broth (SBB) with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).

-

Anaerobic Chamber (85% N₂, 10% H₂, 5% CO₂).

Workflow:

-

Inoculum Prep: Culture C. difficile on Brucella Blood Agar for 48h. Suspend colonies in pre-reduced SBB to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

-

Plate Setup: Use 96-well round-bottom plates.

-

Add 100 µL of SBB containing this compound (Serial 2-fold dilutions: 64 µg/mL to 0.06 µg/mL).

-

Control 1: Vancomycin (Positive Control).

-

Control 2: Solvent Control (1% DMSO in SBB).

-

-

Inoculation: Add 10 µL of inoculum to each well (Final conc: ~10^5 CFU/well).

-

Incubation: Incubate anaerobically at 37°C for 48 hours.

-

Readout: Visual inspection for turbidity.

-

MIC Definition: The lowest concentration with no visible growth.

-

Protocol B: Macromolecular Synthesis Inhibition (MoA Validation)

Objective: Confirm this compound specifically targets protein synthesis, distinguishing it from DNA/cell-wall inhibitors.

Rationale: If the MoA is correct, this compound should inhibit the incorporation of [³H]-Leucine (protein) but not [³H]-Thymidine (DNA) or [³H]-Uridine (RNA) in the short term.

Workflow Visualization:

Figure 2: Workflow for differentiating protein synthesis inhibition from other metabolic effects.

Steps:

-

Grow C. difficile to early log phase (OD600 ~0.2).

-

Split culture into 4 aliquots.

-

Treat Aliquot A with this compound (4x MIC). Treat Aliquot B with Rifampin (RNA control). Treat Aliquot C with Tetracycline (Protein control). Leave Aliquot D untreated.

-

Pulse labeling: Add radiolabeled precursors ([³H]-Leucine).

-

At t=0, 15, 30, 60 min, remove samples and precipitate with cold 10% Trichloroacetic Acid (TCA).

-

Collect precipitates on filters and measure radioactivity.

-

Success Criteria: this compound causes rapid cessation of [³H]-Leucine incorporation while RNA/DNA synthesis continues initially.

-

Expected Data & Benchmarks

When validating this compound, compare results against these established ranges derived from elfamycin class behaviors.

| Parameter | This compound (Expected) | Vancomycin (Standard) | Fidaxomicin (Standard) |

| MIC (C. difficile) | 0.25 – 4.0 µg/mL | 0.5 – 2.0 µg/mL | 0.06 – 0.25 µg/mL |

| Bactericidal Activity | Bacteriostatic (Slow kill) | Bactericidal (Time-dependent) | Bactericidal |

| Spore Inhibition | Low/None | None | Moderate |

| MoA Target | EF-Tu (Elongation) | Cell Wall (D-Ala-D-Ala) | RNA Polymerase |

Interpretation:

-

This compound typically exhibits bacteriostatic activity. In time-kill assays, expect a <3 log reduction in CFU over 24 hours.

-

If MIC > 8 µg/mL, check for DMSO precipitation or strain-specific EF-Tu mutations.

References

-

Hochlowski, J. E., et al. (1988).[5] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300-1315.[5] Link

-

Swanson, R. N., et al. (1988). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[5][6][7] III. Activity in vitro and in a hamster colitis model."[6] The Journal of Antibiotics, 41(10), 1316-1320. Link

-

Parmeggiani, A., & Nissen, P. (2006). "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters, 580(19), 4576-4581. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2012). "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8)." Link

-

Brotz-Oesterhelt, H., & Sass, P. (2010). "Postgenomic strategies in antibacterial drug discovery. Part II: Elongation factor Tu inhibitors."[3] Future Microbiology, 5(10), 1553-1579. Link

Sources

- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dunham.emorychem.science [dunham.emorychem.science]

- 3. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Phenelfamycin A Fermentation Optimization

Subject: Improving Titer and Yield of Phenelfamycin A in Streptomyces violaceoniger

Ticket ID: PFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Fermentation Division

Introduction